molecular formula C19H28N4O B7631661 4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol

4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol

Katalognummer B7631661
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: SGKGEYIQJIIQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cell growth, division, and differentiation. TAK-659 has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol works by inhibiting the activity of protein kinases, including BTK, FLT3, and JAK3. By inhibiting these enzymes, this compound can disrupt the signaling pathways that are essential for the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation in autoimmune disorders, and enhance the activity of other cancer drugs. This compound has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol is its broad activity against multiple protein kinases. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders. However, one of the limitations of this compound is its limited bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of 4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol. One potential direction is the combination of this compound with other cancer drugs to enhance its activity. Another potential direction is the development of more potent and selective inhibitors of protein kinases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets protein kinases. It has been extensively studied in preclinical models of cancer and autoimmune disorders and has shown promising results. This compound has several advantages, including its broad activity against multiple protein kinases, but also has limitations, including its limited bioavailability. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesemethoden

The synthesis of 4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of this compound has been published in several scientific journals, including the Journal of Medicinal Chemistry.

Wissenschaftliche Forschungsanwendungen

4-[[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol has been extensively studied in preclinical models of cancer and autoimmune disorders. In these studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. This compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

4-[[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-19(2,3)23-15-17(12-20-23)14-22-10-8-21(9-11-22)13-16-4-6-18(24)7-5-16/h4-7,12,15,24H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKGEYIQJIIQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN2CCN(CC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.